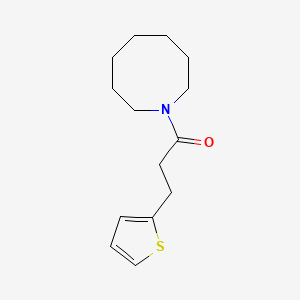
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPYM is a pyrrolidinylmethyl derivative of 2-phenoxypyridine, which has been found to possess various biological activities.
作用机制
The mechanism of action of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to block the activity of certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the growth and proliferation of bacteria and fungi. In addition, (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its broad-spectrum activity against various diseases. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain applications.
未来方向
There are several future directions for the study of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone on other diseases, such as viral infections and autoimmune disorders. Finally, the use of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成方法
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through several methods, including the reaction of 2-phenoxypyridine with pyrrolidine and formaldehyde under acidic conditions. The reaction yields (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in high purity and yield.
科学研究应用
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticancer, antibacterial, and antifungal properties. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(2-phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-4-5-12-18)14-9-6-10-17-15(14)20-13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWKPRTGYNFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)



![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)